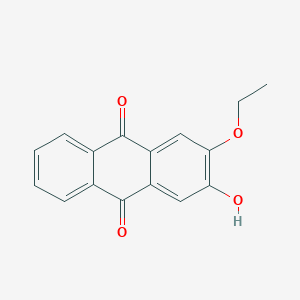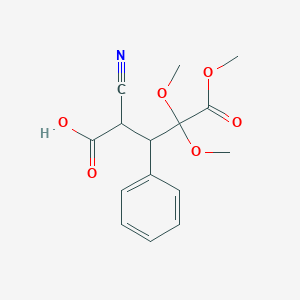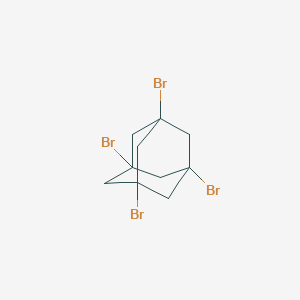
1,3,5,7-四溴金刚烷
描述
1,3,5,7-Tetrabromoadamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon with a diamondoid structure. This compound is characterized by the presence of four bromine atoms attached to the adamantane framework at the 1, 3, 5, and 7 positions. It is known for its unique structural properties and has been studied for various applications in organic synthesis and materials science.
科学研究应用
1,3,5,7-Tetrabromoadamantane has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of antiviral and anticancer agents.
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetrabromoadamantane can be synthesized through the bromination of adamantane. The process involves the following steps:
Bromination in the Presence of Aluminum Bromide: Adamantane is reacted with bromine in the presence of aluminum bromide (AlBr3) as a catalyst.
Bromination with Iron Powder: Another method involves the use of iron powder as a catalyst.
Industrial Production Methods: The industrial production of 1,3,5,7-tetrabromoadamantane typically follows similar synthetic routes but on a larger scale. The use of aluminum chloride (AlCl3) instead of aluminum bromide has been reported to be more economical without affecting the overall yield .
化学反应分析
1,3,5,7-Tetrabromoadamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 1,3,5,7-tetrabromoadamantane can be substituted with other functional groups.
Fragmentation Reactions: Under certain conditions, 1,3,5,7-tetrabromoadamantane can undergo fragmentation reactions, leading to the formation of smaller brominated products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Catalysts such as aluminum bromide, aluminum chloride, and iron powder are commonly used in the bromination process.
Major Products:
Substituted Adamantane Derivatives: Depending on the nucleophile used, various substituted adamantane derivatives can be formed.
Brominated Fragments: Fragmentation reactions can yield smaller brominated compounds.
作用机制
The mechanism of action of 1,3,5,7-tetrabromoadamantane involves its ability to undergo substitution and fragmentation reactions. The bromine atoms in the compound are highly reactive, allowing for the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
1,3,5,7-Tetrabromoadamantane can be compared with other brominated adamantane derivatives, such as:
1,3,5,7-Tetraiodoadamantane: Similar to 1,3,5,7-tetrabromoadamantane but with iodine atoms instead of bromine.
1,3,5,7-Tetrachloroadamantane: Contains chlorine atoms and has distinct chemical properties and uses.
1,3,5,7-Tetrafluoroadamantane: Fluorinated derivative with unique properties and applications in materials science.
Uniqueness: 1,3,5,7-Tetrabromoadamantane is unique due to its specific bromination pattern, which imparts distinct reactivity and potential for diverse applications in organic synthesis and materials science.
属性
IUPAC Name |
1,3,5,7-tetrabromoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br4/c11-7-1-8(12)4-9(13,2-7)6-10(14,3-7)5-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVWJFWKWBFPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


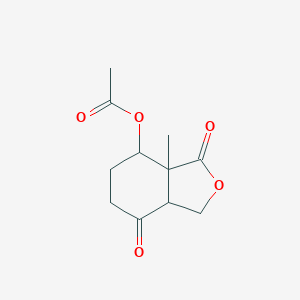
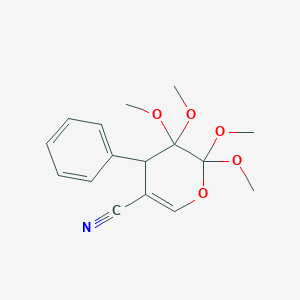
![4-{4-nitrophenyl}-2,2,3,3-tetramethoxy-3,4-dihydroindeno[1,2-b]pyran-5(2H)-one](/img/structure/B396829.png)
![(6-Methyl-5-oxo-4,10-dioxatricyclo[5.2.1.02,6]decan-2-yl)methyl acetate](/img/structure/B396831.png)
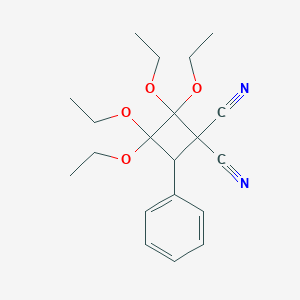
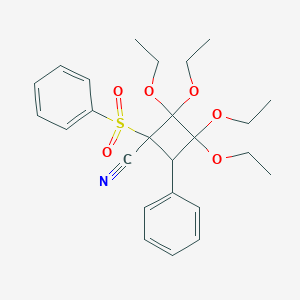
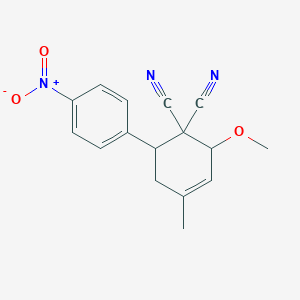
![3,3-dimethoxy-2,2-dimethyl-6-oxo-2,3,4a,5,6,10b-hexahydro-4H-benzo[h]chromene-4,4-dicarbonitrile](/img/structure/B396836.png)
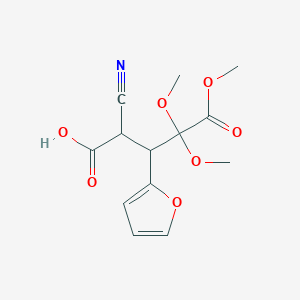
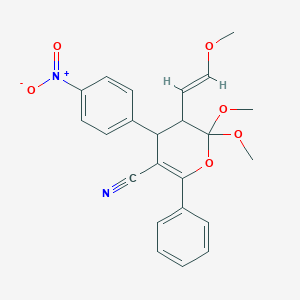
![Methyl 6-methyl-4-oxo-3,10-dioxatricyclo[5.2.1.0~1,5~]decane-6-carboxylate](/img/structure/B396844.png)
![{3-[(Acetyloxy)methyl]-1,3-dimethyl-7-oxabicyclo[2.2.1]hept-2-yl}methyl acetate](/img/structure/B396845.png)
